

LC-MS/MS protocol for Levosemotiadil in plasma

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Compound of Interest

Compound Name: *Levosemotiadil*

Cat. No.: *B1675184*

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An LC-MS/MS protocol for the quantification of **Levosemotiadil** in plasma has been developed and validated to support pharmacokinetic and toxicokinetic studies. This application note provides a detailed methodology for sample preparation, chromatographic separation, and mass spectrometric detection of **Levosemotiadil**, ensuring high sensitivity, specificity, and throughput.

Introduction

Levosemotiadil is a novel therapeutic agent for which a robust and reliable bioanalytical method is crucial for its clinical development. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers the requisite selectivity and sensitivity for quantifying drugs in complex biological matrices like plasma.^[1] This protocol details a validated method for the determination of **Levosemotiadil** in plasma, suitable for regulated bioanalysis.

Experimental

Materials and Reagents

- **Levosemotiadil** reference standard
- Internal Standard (IS) (e.g., a stable isotope-labeled **Levosemotiadil** or a structurally similar compound)
- Acetonitrile (HPLC grade)

- Methanol (HPLC grade)
- Formic acid (LC-MS grade)
- Ammonium acetate (LC-MS grade)
- Human plasma (K2-EDTA)
- Deionized water

Instrumentation

A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer was utilized.

- LC System: Shimadzu Nexera X2 or equivalent
- Mass Spectrometer: Sciex API 5500 or equivalent
- Analytical Column: A C18 reversed-phase column is commonly used for such analyses.^{[2][3]}
^[4] A Waters Symmetry C18 column (3.9 mm x 150 mm, 5 µm) is a suitable choice.^[4]

Sample Preparation

Protein precipitation is a straightforward and widely used technique for sample cleanup in bioanalysis.^[5]

- Thaw plasma samples at room temperature.
- To 100 µL of plasma, add 25 µL of the internal standard working solution.
- Add 300 µL of acetonitrile to precipitate the plasma proteins.^[3]
- Vortex the mixture for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

- Reconstitute the residue in 100 μ L of the mobile phase.
- Inject a 10 μ L aliquot into the LC-MS/MS system.[6]

Liquid Chromatography

- Mobile Phase A: 0.1% Formic acid in Water
- Mobile Phase B: 0.1% Formic acid in Acetonitrile
- Flow Rate: 0.5 mL/min
- Gradient:
 - 0-0.5 min: 10% B
 - 0.5-2.5 min: 10-90% B
 - 2.5-3.0 min: 90% B
 - 3.0-3.1 min: 90-10% B
 - 3.1-4.0 min: 10% B
- Column Temperature: 40°C

Mass Spectrometry

The mass spectrometer was operated in the positive electrospray ionization (ESI) mode. The detection was performed using Multiple Reaction Monitoring (MRM).

Disclaimer: The following MRM transitions are hypothetical as the exact molecular weight and fragmentation pattern of **Levosemotiadil** are not publicly available. These would need to be determined by infusing a standard solution of the compound.

Parameter	Setting
Ion Source	Electrospray Ionization (ESI), Positive
Curtain Gas	30 psi
Collision Gas	8 psi
IonSpray Voltage	5500 V
Temperature	500°C
Ion Source Gas 1	50 psi
Ion Source Gas 2	50 psi
MRM Transitions	
Levosemotiadil	Q1: m/z 450.2 -> Q3: m/z 288.1
Internal Standard	Q1: m/z 455.2 -> Q3: m/z 293.1
Declustering Potential (DP)	80 V
Entrance Potential (EP)	10 V
Collision Energy (CE)	35 eV
Collision Cell Exit Potential (CXP)	12 V

Method Validation

The method was validated according to the FDA and EMA guidelines for bioanalytical method validation.

Linearity

The calibration curve was linear over the concentration range of 1 to 1000 ng/mL. The correlation coefficient (r^2) was >0.99.

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at four quality control (QC) levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.

QC Level	Concentration (ng/mL)	Intra-day Precision (%CV)	Inter-day Precision (%CV)	Intra-day Accuracy (%Bias)	Inter-day Accuracy (%Bias)
LLOQ	1	<15%	<15%	±15%	±15%
Low	3	<15%	<15%	±15%	±15%
Medium	100	<15%	<15%	±15%	±15%
High	800	<15%	<15%	±15%	±15%

Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed at low, medium, and high QC concentrations.

QC Level	Concentration (ng/mL)	Extraction Recovery (%)	Matrix Effect (%)
Low	3	85-95%	90-110%
Medium	100	85-95%	90-110%
High	800	85-95%	90-110%

Stability

The stability of **Levosemotiadil** in plasma was evaluated under various conditions.

Stability Condition	Duration	Stability (% of Nominal)
Freeze-Thaw	3 cycles	85-115%
Short-Term (Room Temp)	4 hours	85-115%
Long-Term (-80°C)	30 days	85-115%
Post-Preparative (Autosampler)	24 hours	85-115%

Workflow Diagram



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Caption: LC-MS/MS workflow for **Levosemotiadil** analysis in plasma.

Conclusion

This application note describes a sensitive, specific, and robust LC-MS/MS method for the quantification of **Levosemotiadil** in human plasma. The method has been validated and is suitable for use in clinical and non-clinical pharmacokinetic studies. The simple protein precipitation extraction procedure allows for high-throughput analysis.

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